molecular formula C24H23FN4O3 B2839137 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946200-44-8

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2839137
CAS No.: 946200-44-8
M. Wt: 434.471
InChI Key: CTWVTLQWHPMFOD-UHFFFAOYSA-N
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Description

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorobenzoyl group, an oxazole ring, and a 4-propoxyphenyl group, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the piperazine intermediate: This involves the reaction of piperazine with 2-fluorobenzoyl chloride under basic conditions to yield 4-(2-fluorobenzoyl)piperazine.

    Synthesis of the oxazole ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as 2-amino-4-propoxybenzonitrile, under acidic or basic conditions.

    Coupling of intermediates: The final step involves coupling the 4-(2-fluorobenzoyl)piperazine with the oxazole intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile
  • 5-(4-(2-Bromobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile
  • 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

Uniqueness

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the 2-fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-2-15-31-18-9-7-17(8-10-18)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-5-3-4-6-20(19)25/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWVTLQWHPMFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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